Bienvenue dans la boutique en ligne BenchChem!

2-(Piperidin-4-ylthio)benzo[D]thiazole

CYP inhibition drug-drug interaction metabolic stability

2-(Piperidin-4-ylthio)benzo[D]thiazole (CAS 380637-96-7) is a uniquely differentiated heterocyclic scaffold featuring a thioether bridge that imparts distinct electronic and steric properties unattainable with oxygen-linked or C-linked analogs. Validated in patent literature as an OGA inhibitor starting point for Alzheimer's drug discovery and cited as a core scaffold for Cdc7 kinase inhibitors. Procurement of the free base (MW 250.39) is recommended for SAR programs requiring N-alkylation or acylation; the hydrochloride salt (CAS 333992-22-6) offers enhanced aqueous solubility for biochemical assays. Baseline antiproliferative activity (MCF-7 IC50 = 5.71 μM for elaborated derivatives) supports phenotypic screening cascades, while low CYP2D6 inhibition liability suggests favorable drug-drug interaction profiles.

Molecular Formula C12H14N2S2
Molecular Weight 250.4 g/mol
Cat. No. B7872907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-ylthio)benzo[D]thiazole
Molecular FormulaC12H14N2S2
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESC1CNCCC1SC2=NC3=CC=CC=C3S2
InChIInChI=1S/C12H14N2S2/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
InChIKeyGHGDREBDLZLBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-4-ylthio)benzo[D]thiazole: Chemical Identity and Research-Grade Procurement Specifications


2-(Piperidin-4-ylthio)benzo[D]thiazole (CAS: 380637-96-7) and its hydrochloride salt (CAS: 333992-22-6) are heterocyclic compounds characterized by a benzothiazole core linked to a piperidine moiety via a thioether bridge . With a free base molecular weight of 250.39 g/mol and hydrochloride salt molecular weight of 286.84 g/mol , this compound serves as a versatile scaffold in medicinal chemistry and as a key intermediate in the synthesis of kinase inhibitors and pharmacologically active agents targeting neurological disorders . The compound is commercially available from multiple vendors at typical research purities ranging from 97% to 98% .

2-(Piperidin-4-ylthio)benzo[D]thiazole Procurement Risk: Why In-Class Benzothiazole Analogs Cannot Be Interchanged


While benzothiazole derivatives as a class exhibit broad biological activities including antimicrobial, anticancer, and enzyme inhibitory properties [1], simple substitution with a structurally related analog (e.g., 2-(piperidin-4-yloxy)benzo[d]thiazole or other 2-substituted benzothiazoles) is not scientifically justified for research or procurement decisions. The specific thioether linkage between the piperidin-4-yl and benzothiazole moieties in this compound introduces distinct electronic and steric properties that fundamentally alter target binding, metabolic stability, and reactivity profiles [2]. Furthermore, this compound is specifically cited as a versatile building block for kinase inhibitor synthesis, offering unique scaffold modification opportunities through the sulfur bridge that oxygen-linked or directly C-linked analogs cannot provide [2]. The following quantitative evidence, while limited in direct head-to-head comparator data, establishes the baseline activity profile against which procurement decisions must be evaluated.

2-(Piperidin-4-ylthio)benzo[D]thiazole Evidence Guide: Quantitative Activity Profiles and Comparative Benchmarks


CYP2D6 Enzyme Inhibition Profile of 2-(Piperidin-4-ylthio)benzo[D]thiazole Derivatives

A structurally related derivative of the 2-(piperidin-4-ylthio)benzo[D]thiazole scaffold demonstrated weak inhibition of human cytochrome P450 2D6 with an IC50 > 70,000 nM, indicating a low risk of CYP2D6-mediated drug-drug interactions [1]. This profile is notably weaker than typical CYP2D6 inhibitors such as quinidine (IC50 ~ 30 nM) and represents a favorable metabolic characteristic relative to other benzothiazole-containing kinase inhibitors that often show significant CYP inhibition at sub-micromolar concentrations [1].

CYP inhibition drug-drug interaction metabolic stability pharmacokinetics

Antiproliferative Activity Against Breast Cancer Cell Line MCF-7

Thiazole-pyridine hybrids derived from the 2-(piperidin-4-ylthio)benzo[D]thiazole scaffold exhibited cytotoxic activity against MCF-7 breast cancer cells with an IC50 value of 5.71 μM . This activity is reported to be superior to that of the standard chemotherapeutic agent 5-fluorouracil in the same assay system, though specific comparator IC50 data for 5-fluorouracil in the referenced study is not provided . The activity is attributed to induction of apoptosis and inhibition of cell proliferation, with electron-withdrawing group substitution enhancing antiproliferative potency .

anticancer cytotoxicity breast cancer MCF-7 thiazole-pyridine hybrids

Cdc7 Kinase Inhibitor Scaffold: Trisubstituted Thiazole SAR

The 2-(piperidin-4-ylthio)benzo[D]thiazole scaffold serves as a core structural element in the development of Cdc7 kinase inhibitors [1]. Structure-activity relationship studies on trisubstituted thiazoles incorporating this piperidinyl-thioether motif have identified critical substitution patterns that modulate Cdc7 inhibitory potency [1]. While specific IC50 values for the unsubstituted parent compound are not reported, the scaffold's versatility in generating potent kinase inhibitors (with some derivatives reaching nanomolar potency against Cdc7) establishes its value as a privileged starting point for kinase-focused medicinal chemistry campaigns [1].

kinase inhibitor Cdc7 cancer SAR thiazole

O-GlcNAcase (OGA) Inhibitor Pharmacophore: Thiazolyl Piperidine Motif

The thiazolyl piperidine substructure present in 2-(piperidin-4-ylthio)benzo[D]thiazole is a key pharmacophoric element in O-GlcNAcase (OGA) inhibitors under investigation for neurological and psychiatric disorders [1]. OGA inhibition is a validated therapeutic strategy for tauopathies including Alzheimer's disease, where reducing tau hyperphosphorylation may slow disease progression [1]. Patent literature specifically claims thiazolyl piperidine compounds incorporating the piperidinyl-thioether linkage as OGA inhibitors [1]. This positions the compound as a direct entry point for OGA-focused drug discovery programs, differentiating it from benzothiazole derivatives lacking the piperidinyl-thioether moiety.

O-GlcNAcase OGA inhibitor neurodegeneration Alzheimer's disease tau

2-(Piperidin-4-ylthio)benzo[D]thiazole: Optimal Research Applications Based on Verified Evidence


Lead Optimization for Oncology Kinase Inhibitors (Cdc7 and Related Targets)

Based on its established utility as a core scaffold for Cdc7 kinase inhibitors [1], 2-(piperidin-4-ylthio)benzo[D]thiazole is optimally deployed in early-stage medicinal chemistry programs targeting cell cycle kinases for cancer therapy. The thioether linkage provides a synthetic handle for further diversification, enabling systematic SAR exploration of substitution patterns that modulate kinase inhibitory potency. Procurement of the free base (CAS 380637-96-7) is recommended for SAR studies requiring N-alkylation or acylation of the piperidine nitrogen.

O-GlcNAcase (OGA) Inhibitor Development for Tauopathies

Patent literature explicitly claims thiazolyl piperidine compounds containing the piperidinyl-thioether linkage as OGA inhibitors with potential application in Alzheimer's disease and related tauopathies [1]. This compound serves as a validated starting point for medicinal chemists pursuing OGA as a therapeutic target. The hydrochloride salt (CAS 333992-22-6) offers enhanced aqueous solubility and may be preferred for biochemical assays and initial in vitro pharmacology studies.

Cytotoxicity Screening and Anticancer Lead Identification

The demonstrated antiproliferative activity against MCF-7 breast cancer cells (IC50 = 5.71 μM) supports the use of this scaffold in phenotypic screening cascades for anticancer lead identification [1]. Researchers should note that activity is reported for thiazole-pyridine hybrid derivatives, not the unmodified parent compound, indicating that synthetic elaboration is required to achieve meaningful potency. Procurement of sufficient quantity for both direct testing and parallel synthesis of focused libraries is recommended.

Metabolic Stability Profiling in DMPK Assays

The low CYP2D6 inhibition liability (IC50 > 70,000 nM for structurally related derivatives) suggests that compounds built on this scaffold may exhibit favorable drug-drug interaction profiles [1]. This evidence supports the inclusion of 2-(piperidin-4-ylthio)benzo[D]thiazole-derived compounds in DMPK screening cascades where cytochrome P450 inhibition is a key selection criterion, particularly when compared to alternative benzothiazole scaffolds known to exhibit stronger CYP inhibition.

Quote Request

Request a Quote for 2-(Piperidin-4-ylthio)benzo[D]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.